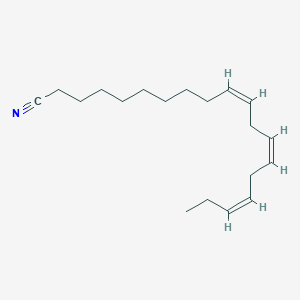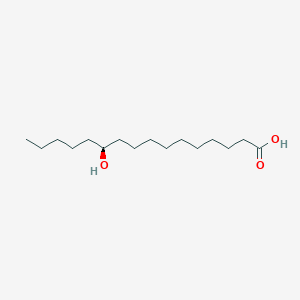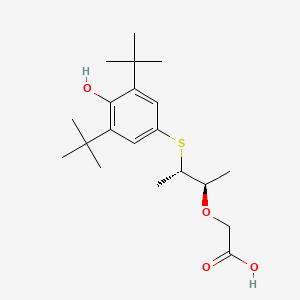
D-tyrosine betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-tyrosine betaine is a D-tyrosine derivative obtained by trimethylation of the amino function of D-tyrosine. It is a tyrosine betaine and a D-tyrosine derivative. It is an enantiomer of a L-tyrosine betaine.
Applications De Recherche Scientifique
Microbial Attachment Inhibition
D-tyrosine has been studied for its potential in reducing microbial attachment to surfaces. A study by Xu and Liu (2011) found that D-tyrosine inhibited the synthesis of autoinducer-2, extracellular DNA, polysaccharides, and proteins, leading to decreased microbial attachment on glass and polypropylene surfaces. This indicates D-tyrosine's potential as a non-toxic agent for controlling microbial attachment (Xu & Liu, 2011).
Biosensor Development
Chen and Yeh (2020) developed a colorimetric reaction based on the detection of tyrosine, which is essential for synthesizing catecholamines like dopamine. This biosensor can be used to monitor tyrosinase activity and screen for tyrosinase inhibitors, which has applications in various fields including medical diagnostics (Chen & Yeh, 2020).
Polymer Synthesis
Research by Bourke and Kohn (2003) explored how derivatives of the amino acid L-tyrosine are used to create biodegradable polymers. These polymers have applications in drug delivery, medical devices, and tissue engineering (Bourke & Kohn, 2003).
Enzyme Inhibition Screening
Su, Mu, and Qi (2014) developed a new system for screening tyrosinase inhibitors, which is significant for understanding melanin formation and enzymatic browning in foods. This approach could be useful for drug discovery and clinical analysis related to enzyme inhibition (Su, Mu, & Qi, 2014).
Tyrosine Metabolism in Plants
Schenck and Maeda (2018) reviewed the biosynthesis, metabolism, and catabolism of L-Tyrosine in plants, emphasizing its role in producing specialized metabolites with various physiological roles. Understanding these pathways can enhance the production of valuable plant-derived compounds (Schenck & Maeda, 2018).
Electrochemical Sensors
Atta, Galal, and El-Gohary (2020) demonstrated the use of tyrosine in developing electrochemical sensors for detecting various biologically significant compounds. Such sensors have potential applications in monitoring diseases like Parkinson’s (Atta, Galal, & El-Gohary, 2020).
Cognitive Function Enhancement
Steenbergen et al. (2015) found that tyrosine supplementation can improve cognitive flexibility, a cognitive-control function modulated by dopamine. This suggests potential applications in enhancing cognitive function under high-demand situations (Steenbergen, Sellaro, Hommel, & Colzato, 2015).
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(2R)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/t11-/m1/s1 |
Clé InChI |
KDVBLCRQNNLSIV-LLVKDONJSA-N |
SMILES isomérique |
C[N+](C)(C)[C@H](CC1=CC=C(C=C1)O)C(=O)[O-] |
SMILES |
C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-] |
SMILES canonique |
C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-methoxyphenyl)-3-(2-methylphenyl)-2,5-bis(sulfanylidene)-4H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1239667.png)



![(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B1239676.png)


![[(4E,6Z,8R,9R,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239682.png)

![1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea](/img/structure/B1239687.png)
![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)

